MFCD06201620

Übersicht

Beschreibung

3-n,n-Dimethylanilinemagnesium bromide is a chemical compound used extensively in scientific research. It is a versatile material that finds applications in organic synthesis and catalysis. It is also known as 4-(N,N-Dimethyl)aniline magnesium bromide .

Molecular Structure Analysis

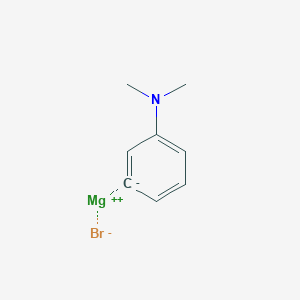

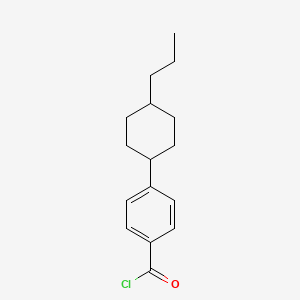

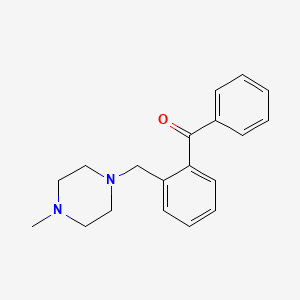

The molecular formula of 3-n,n-Dimethylanilinemagnesium bromide is C8H10BrMgN . The compound contains a magnesium atom that is bonded to a bromine atom and a dimethylaniline group . The dimethylaniline group consists of a benzene ring with a nitrogen atom substituted with two methyl groups .

Wissenschaftliche Forschungsanwendungen

Synthese organischer Verbindungen

3-N,N-Dimethylanilinmagnesium bromid: wird hauptsächlich bei der Synthese verschiedener organischer Verbindungen verwendet. Es wirkt als Grignard-Reagenz, das für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unerlässlich ist . Dieses Reagenz ist besonders nützlich bei der Herstellung komplexer Moleküle für die Pharma-, Agrochemie- und Materialwissenschaften.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung zur Entwicklung neuer Medikamente eingesetzt. Ihre Fähigkeit, an Grignard-Reaktionen teilzunehmen, macht sie wertvoll für den Aufbau von molekularen Gerüsten, die in aktiven pharmazeutischen Inhaltsstoffen (APIs) vorkommen .

Materialwissenschaften

MFCD06201620: spielt eine Rolle bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften. Forscher können es verwenden, um organische Gruppen in metallhaltige Verbindungen einzubringen, was deren physikalische Eigenschaften wie elektrische Leitfähigkeit oder Lumineszenz verändern kann .

Katalyse

Grignard-Reagenzien wie 3-N,N-Dimethylanilinmagnesium bromid werden auch als Katalysatoren oder Katalysatorvorstufen in verschiedenen chemischen Reaktionen verwendet. Sie können zur Entwicklung effizienterer und selektiverer katalytischer Prozesse beitragen .

Agrochemische Synthese

Die Verbindung ist an der Synthese von Agrochemikalien beteiligt. Ihre Reaktivität kann genutzt werden, um Moleküle zu erzeugen, die als Herbizide, Pestizide oder Düngemittel dienen und zur Verbesserung der landwirtschaftlichen Produktivität beitragen .

Polymerchemie

In der Polymerchemie kann 3-N,N-Dimethylanilinmagnesium bromid verwendet werden, um Polymerisationsreaktionen zu initiieren oder Polymere zu modifizieren. Dies kann zur Herstellung neuer Arten von Kunststoffen oder anderen polymeren Materialien führen .

Analytische Chemie

Dieses Grignard-Reagenz kann in der analytischen Chemie als Standard oder Reagenz verwendet werden, um das Vorhandensein anderer Substanzen mittels verschiedener analytischer Verfahren zu quantifizieren .

Wissenschaftliche Forschung und Lehre

Schließlich wird This compound häufig in akademischen Einrichtungen zu Lehrzwecken eingesetzt. Es bietet Studenten, die Grignard-Reaktionen und organische Synthese lernen, eine praktische Erfahrung .

Safety and Hazards

The safety data sheet for 4-(N,N-Dimethyl)aniline magnesium bromide indicates that it is classified as having acute oral toxicity (Category 4), being a flammable liquid (Category 2), causing skin corrosion (Category 1B), causing serious eye damage (Category 1), and being suspected of causing cancer (Category 2) . It may also cause respiratory irritation and drowsiness or dizziness .

Eigenschaften

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMYYBDMDQNZQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)

![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)